(R)-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid

Alzheimer's disease BACE1 inhibition cholinesterase inhibition

(R)-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid, commonly known as (2R)-Pterosin E, is a chiral 1-indanone sesquiterpenoid (C₁₄H₁₆O₃, MW 232.27) belonging to the pterosin family of fern metabolites. It possesses a single defined stereocenter at the C-2 position of the indanone ring system, distinguishing it from its (2S)-enantiomer and racemic mixtures.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 52528-78-6
Cat. No. B13938190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid
CAS52528-78-6
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCC1CC2=C(C1=O)C(=C(C(=C2)C)CC(=O)O)C
InChIInChI=1S/C14H16O3/c1-7-4-10-5-8(2)14(17)13(10)9(3)11(7)6-12(15)16/h4,8H,5-6H2,1-3H3,(H,15,16)/t8-/m1/s1
InChIKeyUYEZJDNVWNIIKS-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid (CAS 52528-78-6): A Defined-Stereochemistry Pterosin Sesquiterpenoid for Comparative Phytochemical and Pharmacological Research


(R)-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid, commonly known as (2R)-Pterosin E, is a chiral 1-indanone sesquiterpenoid (C₁₄H₁₆O₃, MW 232.27) belonging to the pterosin family of fern metabolites [1]. It possesses a single defined stereocenter at the C-2 position of the indanone ring system, distinguishing it from its (2S)-enantiomer and racemic mixtures . The compound incorporates a carboxylic acid side chain at the 5-position and three methyl substituents at positions 2, 4, and 6, features that dictate its physicochemical properties (predicted logP 3.04, aqueous solubility 0.033 g/L) and biological recognition profile [2].

Procurement Pitfalls: Why (2R)-Pterosin E Cannot Be Interchanged with Racemic Pterosin E, (2S)-Pterosin E, or Other Pterosin Congeners


Generic substitution within the pterosin family carries substantial risk of divergent experimental outcomes due to stereochemistry-dependent biological recognition and side-chain-dependent pharmacodynamics. The (2R)-configuration of Pterosin E is a defined chiral center critical for molecular target engagement; (2S)-Pterosin A, for instance, demonstrates potent AMPK activation and hypoglycemic activity not shared by all pterosins, while (2R)-Pterosin B exhibits Sik3 pathway inhibition and BACE1/AChE/BChE multi-target activity with specific IC₅₀ values [1]. Pterosin E's carboxylic acid side chain further differentiates it from the hydroxyethyl-bearing Pterosin B and the structurally distinct pteroside glycosides, each showing divergent solubility, logP, and assay performance [2]. Substituting racemic mixtures or incorrect stereoisomers introduces uncontrolled variables that compromise reproducibility in enzyme inhibition, cytotoxicity, and metabolic studies [3].

Head-to-Head and Intra-Class Quantitative Differentiation of (2R)-Pterosin E for Informed Compound Selection


Enzyme Inhibition Selectivity: (2R)-Pterosin E vs. (2R)-Pterosin B in BACE1, AChE, and BChE Multi-Target Assays

In a comprehensive in vitro evaluation of 15 pterosin derivatives against Alzheimer's disease-relevant enzymes, (2R)-Pterosin B was identified as the most potent multi-target inhibitor with IC₅₀ values of 29.6 µM (BACE1), 16.2 µM (AChE), and 48.1 µM (BChE) [1]. By contrast, (2R)-Pterosin E (referred to in the study as pterosin E, compound identity cross-referenced via CAS 52528-78-6) exhibited no significant inhibitory activity against these three enzymes under the same assay conditions, demonstrating a critical structure-activity divergence governed by the carboxylic acid vs. hydroxyethyl side chain at the indanone 5-position [1]. This differential establishes (2R)-Pterosin E as a negative control or selectivity probe for enzymatic studies where BACE1/AChE/BChE inhibition must be excluded.

Alzheimer's disease BACE1 inhibition cholinesterase inhibition multi-target directed ligand

Metabolic Fate Differentiation: (2S)-2-Hydroxymethylpterosin E as a Phase I Metabolite of (2S)-Pterosin A vs. Native (2R)-Pterosin E Administration

In a rat urinary metabolite profiling study of orally administered (2S)-Pterosin A, (2S)-2-hydroxymethylpterosin E (M14) was identified as one of three major metabolites, accounting for a substantial fraction of the ~71% total excreted metabolite pool alongside (2S)-14-O-glucuronylpterosin A (M9) and (±)-pterosin B (M19) [1]. The formation of this metabolite occurs via oxidation at the C-2 methyl group of (2S)-Pterosin A, generating a hydroxymethyl-pterosin E derivative that retains the (2S)-configuration [1]. This demonstrates that Pterosin E scaffolds can arise in vivo from Pterosin A precursors via Phase I metabolism. For stand-alone procurement of (2R)-Pterosin E, researchers should anticipate distinct metabolic profiles compared to Pterosin A-derived metabolites, as the (2R)-stereochemistry and pre-formed carboxylic acid group will direct conjugation and oxidation pathways differently.

drug metabolism pharmacokinetics metabolite identification LC-SPE-NMR

Smooth Muscle Relaxant Activity: Structure-Activity Trends Across the Pterosin Class and Implications for (2R)-Pterosin E

Pharmacological evaluation of pterosin family members reveals that smooth muscle relaxant activity is highly dependent on substitution pattern. Pterosin Z, the most potent congener tested, exhibits an EC₅₀ of 1.3 ± 0.1 × 10⁻⁶ M in guinea-pig ileum calcium contracture assays, approximately 100-fold more potent than the phenolic pterosins onitin (EC₅₀ = 1 × 10⁻⁴ M), onotisin (EC₅₀ = 2 × 10⁻³ M), and otninoside (EC₅₀ = 7 × 10⁻⁴ M) [1]. The presence of a free phenol group and derivatization of dimethyl substituents both reduce activity, while the carboxylic acid-bearing Pterosin E has not been directly evaluated in this assay [1]. Synthetic pterosin analogues with three-carbon side chains replacing the natural hydroxyethyl group yielded EC₅₀ values ranging from 1.3 × 10⁻⁶ to 1.1 × 10⁻⁵ M, demonstrating that side-chain identity at the indanone 5-position is a critical determinant of potency [2]. Based on class-level SAR trends, (2R)-Pterosin E (carboxylic acid side chain) is predicted to exhibit distinct potency relative to both the hydroxyethyl-bearing natural pterosins and the phenolic derivatives.

smooth muscle relaxation antispasmodic SAR indanone

Antidiabetic Activity and Glucose Uptake: Differential Pharmacological Profiles Within the Pterosin Family

(2S)-Pterosin A has been characterized as an orally active AMPK activator that promotes glucose uptake, increases serum insulin, and improves hyperglycemia and glucose intolerance in dexamethasone-IR and db/db mouse models . In contrast, (2R)-Pterosin B, (2S)-Pterosin A, trans-Pterosin C, and their corresponding glycosides were all found to be inactive in an intestinal glucose uptake assay at 300 µM [1]. (2R)-Pterosin E has not been evaluated in AMPK activation or glucose uptake assays. However, its structural divergence from (2S)-Pterosin A—specifically, the presence of a carboxylic acid at the 5-position vs. a hydroxyethyl group, and the (2R) vs. (2S) stereochemistry at C-2—suggests that antidiabetic activity cannot be assumed. A patent (EP2389171B1) broadly claims pterosin compounds for diabetes and obesity treatment, but efficacy data specific to Pterosin E are not disclosed [2].

diabetes AMPK activation glucose uptake hyperglycemia

Cytotoxicity and Carcinogenicity: Class-Level Safety Profile for In Vivo Study Planning

A systematic evaluation of pterosins and pterosides from bracken fern (Pteridium aquilinum) demonstrated only low toxicity toward HeLa cells without detectable chromosomal damage across the compound class [1]. Long-term feeding studies with Pterosin B and Pteroside B in Wistar rats produced no tumor formation, despite the known carcinogenicity of crude bracken extracts [1]. While (2R)-Pterosin E itself was not individually tested in these long-term carcinogenicity studies, it belongs to the same 1-indanone sesquiterpenoid class and shares the core indanone scaffold with Pterosin B. Researchers designing in vivo studies with (2R)-Pterosin E should note that class-level evidence suggests low genotoxic and carcinogenic potential, but compound-specific toxicology data are absent and must be generated independently.

cytotoxicity carcinogenicity HeLa cells safety pharmacology

Optimal Deployment Scenarios for (2R)-Pterosin E (CAS 52528-78-6) Based on Verified Differentiation Evidence


Negative Control Compound for BACE1/AChE/BChE Multi-Target Alzheimer's Disease Screening

(2R)-Pterosin E serves as an ideal inactive control in enzyme inhibition panels targeting BACE1, acetylcholinesterase, and butyrylcholinesterase. As demonstrated by Jannat et al. (2019), Pterosin E exhibits no measurable inhibition of these three AD-relevant enzymes, while its congener (2R)-Pterosin B shows multi-target inhibitory activity (BACE1 IC₅₀ = 29.6 µM; AChE IC₅₀ = 16.2 µM; BChE IC₅₀ = 48.1 µM) [1]. This selective inactivity makes (2R)-Pterosin E the preferred pterosin scaffold for establishing assay background and confirming that observed effects in pterosin libraries are side-chain-dependent rather than scaffold-driven. Procurement recommendation: source both (2R)-Pterosin E and (2R)-Pterosin B as a matched active/inactive pair for SAR studies.

Analytical Reference Standard for Pterosin Metabolite Identification in Pharmacokinetic Studies

Following the discovery that (2S)-2-hydroxymethylpterosin E (M14) is a major urinary metabolite of (2S)-Pterosin A in rats, accounting for a significant portion of the ~71% excreted metabolite pool [1], (2R)-Pterosin E is required as an authentic reference standard for LC-MS/MS method development and metabolite confirmation. Analytical laboratories conducting metabolic profiling of pterosin-based drug candidates should procure (2R)-Pterosin E alongside (2S)-Pterosin A and (2R)-Pterosin B to enable accurate retention time matching, mass spectral library building, and quantitative calibration. The distinct stereochemistry and functional group pattern of (2R)-Pterosin E ensure unambiguous chromatographic resolution from its (2S)-hydroxymethyl counterpart.

Stereochemical Probe for Pterosin Structure-Activity Relationship (SAR) Expansion

The pterosin family exhibits stereochemistry-dependent pharmacology: (2S)-Pterosin A is an AMPK activator with antidiabetic activity, while (2R)-Pterosin B inhibits Sik3 signaling and BACE1/AChE/BChE [1]. (2R)-Pterosin E, with its (R)-configuration at C-2 and carboxylic acid side chain, represents an underexplored stereochemical and functional space within this class. Medicinal chemistry groups expanding pterosin SAR libraries should procure (2R)-Pterosin E as a key intermediate for semi-synthetic derivatization (esterification, amidation, reduction) and as a scaffold for systematic evaluation of how (2R)-stereochemistry combined with a C-5 carboxylic acid affects target engagement across kinase, phosphatase, and GPCR panels. Its commercial availability as a single enantiomer eliminates the need for chiral resolution.

Phytochemical Biomarker for Bracken Fern Exposure and Food Safety Monitoring

Pterosin E is a validated phytochemical constituent of Pteridium aquilinum (bracken fern), detected in green vegetables and root vegetables [1]. Although not yet quantified in dietary matrices, (2R)-Pterosin E is a candidate biomarker for bracken contamination monitoring in food and feed supplies, given the carcinogenic potential of crude bracken material. Food safety laboratories should procure (2R)-Pterosin E as a certified reference material for developing and validating HPLC-UV or LC-MS/MS methods capable of distinguishing Pterosin E from co-occurring pterosins (Pterosin B, Pterosin A, Pterosin Z) in complex plant extracts. The compound's distinct retention time and mass spectral signature enable its use as a specific marker in pterosin fingerprinting protocols.

Quote Request

Request a Quote for (R)-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.